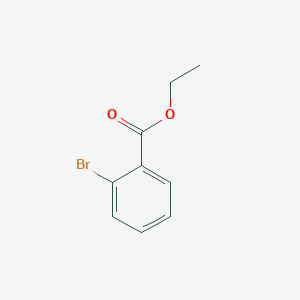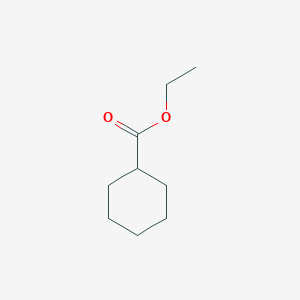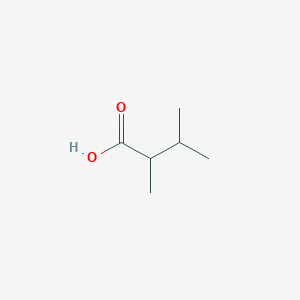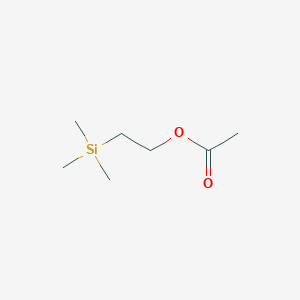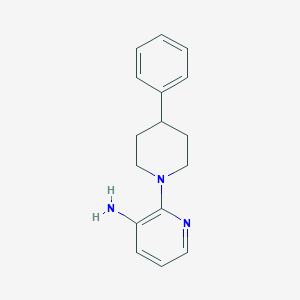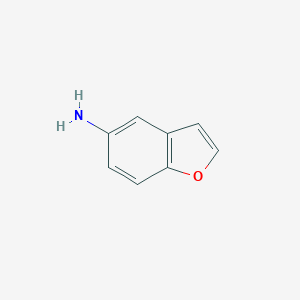
1-Benzofuran-5-amine
Vue d'ensemble
Description
1-Benzofuran-5-amine, also known as 1-benzofuran-5-ylamine, is an organic compound belonging to the benzofuran family. It is an aromatic compound with a molecular formula of C8H7NO and a molecular weight of 135.14 g/mol. This compound has a wide range of applications in the fields of chemistry, medicine, and biotechnology. It is used as a starting material for the synthesis of various pharmaceuticals, including anticonvulsants, analgesics, and antibiotics. In addition, this compound is also used as a reagent in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Activité Antitumorale
Les dérivés de benzofurane, y compris la 1-benzofuran-5-amine, ont été identifiés comme possédant des propriétés antitumorales significatives. Des études ont montré que ces composés peuvent inhiber la croissance de diverses lignées de cellules cancéreuses. Par exemple, certains composés benzofuraniques ont démontré des taux d'inhibition de plus de 50 % dans les cellules de leucémie et de cancer du poumon non à petites cellules . Le potentiel de ces composés en thérapie anticancéreuse est important, en particulier dans le développement de thérapies ciblées avec des effets secondaires minimes .
Applications Antibactériennes
L'activité antibactérienne des dérivés de benzofurane est un autre domaine de recherche prometteur. Ces composés ont été efficaces contre une variété de souches bactériennes, suggérant leur utilisation comme base pour de nouveaux agents antibactériens. La diversité structurale des benzofuranes permet la synthèse de nombreux analogues, ce qui pourrait conduire à la découverte de nouveaux antibiotiques .
Propriétés Antioxydantes
Les composés benzofuraniques présentent de fortes activités antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif. Cette propriété est particulièrement pertinente dans la prévention des maladies associées aux dommages oxydatifs, telles que les troubles neurodégénératifs. Les mécanismes antioxydants des benzofuranes sont explorés pour des applications thérapeutiques .
Puissance Antivirale
Les capacités antivirales des dérivés de benzofurane, y compris leur efficacité contre le virus de l'hépatite C, sont remarquables. Le développement de médicaments antiviraux à base de benzofurane pourrait fournir de nouveaux traitements pour les infections virales, en particulier pour les virus qui ont développé une résistance aux médicaments actuels .
Synthèse de Produits Naturels
Les dérivés de benzofurane sont omniprésents dans la nature et servent de structures de base dans de nombreux produits naturels biologiquement actifs. La synthèse de systèmes benzofuraniques complexes, tels que ceux que l'on trouve dans les médicaments naturels, est un domaine d'étude important. Des méthodes de synthèse avancées, y compris la cyclisation radicalaire et le tunneling quantique des protons, ont été développées pour construire des cycles benzofuraniques avec un rendement élevé et moins de réactions secondaires .
Conception et Découverte de Médicaments
Dans la découverte de médicaments, les dérivés de benzofurane sont de précieux composés de tête. Leurs activités pharmacologiques diverses en font des candidats adéquats pour le développement de médicaments. La relation entre la structure des benzofuranes et leur bioactivité est un axe de recherche clé, qui aide à la conception de médicaments avec des cibles thérapeutiques spécifiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Benzofuran-5-amine, a derivative of benzofuran, primarily targets the Lysozyme . Lysozymes are enzymes that play a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
Benzofuran derivatives are known to interact with their targets and induce changes that can lead to various biological effects . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes to inhibit bacterial growth .
Biochemical Pathways
For instance, some benzofuran derivatives have been shown to have anticancer activities, suggesting they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Benzofuran derivatives are generally known for their improved bioavailability, which is a critical factor in their effectiveness as therapeutic agents . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Benzofuran derivatives have been associated with a range of biological activities, including anticancer, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. While specific studies on this compound are limited, it is known that factors such as pH, temperature, and the presence of other molecules can impact the effectiveness of similar compounds .
Analyse Biochimique
Biochemical Properties
1-Benzofuran-5-amine, like other benzofuran compounds, has been found to have a wide range of biological and pharmacological applications . It is known to interact with various enzymes, proteins, and other biomolecules. For instance, benzofuran compounds have been found to interact with monoamine transporters and 5-HT receptors . The nature of these interactions is complex and can involve both binding and modulation of the activity of these biomolecules .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, benzofuran compounds have been found to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, benzofurans have been found to induce dose-related elevations in extracellular dopamine and serotonin in the brain, but benzofurans were more potent than MDA . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . Detailed information on its localization or accumulation is currently limited .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOLCSICTCPZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363114 | |
| Record name | 1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58546-89-7 | |
| Record name | 1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)
